1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
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Overview
Description
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.
Attachment of the Dimethylphenylsulfonyl Group: The final step involves the sulfonylation of the diazepane ring with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The diazepane ring can interact with biological receptors, potentially modulating their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane: Similar structure but with the tetrahydrofuran ring attached at a different position.
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydropyran-3-yl)-1,4-diazepane: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the specific positioning of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-5-17(12-15(14)2)23(20,21)19-8-3-7-18(9-10-19)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZMEZESBWCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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